5,6,11,12-Tetrahydrodibenz[b,f]azocin-6-one
Description
5,6,11,12-Tetrahydrodibenz[b,f]azocin-6-one (CAS 6047-29-6) is a heterocyclic compound featuring a partially saturated azocine ring fused to two benzene rings. Its molecular formula is C₁₅H₁₃NO, with a molecular weight of 223.27 g/mol . Its conformationally restricted structure makes it a key candidate for structure-activity relationship (SAR) studies in drug design.
Propriétés
IUPAC Name |
11,12-dihydro-5H-benzo[c][1]benzazocin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c17-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16-15/h1-8H,9-10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDBKFVASLJURR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20209215 | |
| Record name | 5,6,11,12-Tetrahydrodibenz(b,f)azocin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57261401 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6047-29-6 | |
| Record name | 11,12-Dihydrodibenz[b,f]azocin-6(5H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6047-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11,12-Dihydrodibenz(b,f)azocin-6(5H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006047296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6047-29-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140720 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,6,11,12-Tetrahydrodibenz(b,f)azocin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6,11,12-tetrahydrodibenz(b,f)azocin-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.402 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 11,12-Dihydrodibenz[b,f]azocin-6(5H)-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH363WT422 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Activité Biologique
5,6,11,12-Tetrahydrodibenz[b,f]azocin-6-one (CAS No. 6047-29-6) is a heterocyclic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on cellular processes, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The following mechanisms have been proposed:
- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain Gram-positive bacteria. Its effectiveness appears to be linked to its ability to penetrate bacterial cell walls and interfere with essential cellular processes.
Antimicrobial Properties
A study investigated the compound's effects on various bacterial strains. The results indicated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting DNA replication .
Anticancer Potential
Emerging evidence suggests that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways. This apoptotic effect is hypothesized to be mediated through oxidative stress mechanisms and modulation of signaling pathways involved in cell survival.
Case Studies
- Study on Antibacterial Activity : A laboratory study assessed the antibacterial efficacy of this compound against multiple strains of bacteria. The compound demonstrated significant inhibition zones in agar diffusion tests, particularly against Gram-positive strains like Staphylococcus aureus .
- Evaluation of Anticancer Effects : Another investigation focused on the compound's effects on human cancer cell lines. Results indicated that treatment with varying concentrations led to dose-dependent decreases in cell viability and increased markers of apoptosis after 48 hours.
Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Moderate activity against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines |
Structure-Activity Relationship (SAR)
| Compound Variant | Activity Level | Comments |
|---|---|---|
| This compound | Moderate antibacterial | Effective against specific strains |
| Related dibenzazocine derivatives | Variable | Structure influences activity |
Applications De Recherche Scientifique
Pharmacological Applications
5,6,11,12-Tetrahydrodibenz[b,f]azocin-6-one exhibits a range of pharmacological activities that make it a candidate for therapeutic applications. Its structural similarity to known bioactive compounds allows for exploration in drug development.
Antagonistic Properties
Research indicates that derivatives of this compound may act as vasopressin antagonists. Vasopressin plays a significant role in regulating blood pressure and fluid balance; thus, antagonists can be beneficial in treating conditions such as:
- Congestive Heart Failure: Reducing vasopressin levels can alleviate symptoms associated with fluid overload.
- Hypertension: By blocking vasopressin receptors, these compounds may help lower blood pressure .
Anticancer Potential
Preliminary studies suggest that this compound and its derivatives may possess anticancer properties. The mechanism is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cell lines . Further investigation into its efficacy against specific cancers is warranted.
Case Studies and Research Findings
Several studies have documented the effects of this compound on various biological systems:
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Similar Compounds
Dibenz[b,f][1,4]oxazepin-11-one (Compound 5)
- Structure : Contains a one-atom oxygen linker between aromatic rings.
- Activity : Exhibits partial LXR agonism (EC₅₀ = 0.7–1.2 µM for LXRα/β) but lower efficacy compared to ethylene-linked analogs .
- Key Difference : The oxygen linker reduces conformational rigidity, leading to weaker receptor binding .
11,12-Dihydrodibenz[b,f]azocin-6-one (Compound 6)
- Structure : Features a two-atom ethylene linker, enhancing ring planarity and rigidity.
- Activity : Full LXR agonism (EC₅₀ = 0.2 µM for LXRβ, comparable to the positive control carba-T0901317) .
- Synthesis : Poor yield (20%) during lactamification due to steric hindrance .
(Z)-Dibenz[b,f]azocin-6-one (Compound 7)
- Structure : Ethylidene linker introduces stereoisomerism (Z-configuration).
- Activity : Moderate LXR activity (EC₅₀ = 0.5 µM for LXRβ) but inferior to compound 6 due to reduced stability .
- Synthesis : Achieved via MEM group deprotection (63% yield) .
Acetylene Derivatives (e.g., N-(4-t-amino-2-butynyl) Substitutions)
- Structure : Acetylene side chains at the azocine nitrogen.
- Activity : Act as muscarinic agonists (IC₅₀ = 10–50 nM for acetylcholinesterase inhibition) .
- Key Difference : The linear acetylene group enhances membrane permeability but reduces metabolic stability .
5,6,11,12-Tetrahydro-6,12-epoxydibenzo[b,f][1,5]diazocines
- Structure : Incorporates an oxygen bridge, creating a V-shaped conformation.
Comparative Data Table
Conformational and Electronic Comparisons
- Ring Saturation : The tetrahydro configuration in the target compound reduces ring strain compared to fully unsaturated analogs, enhancing stability .
- Heteroatom Effects : Sulfur substitution in benzopyrazine-fused analogs (e.g., TBPyS) lowers charge transport efficiency (μh = 0.01 cm²/Vs vs. 0.1 cm²/Vs for TBPy) , suggesting nitrogen in the azocine ring is critical for electronic properties.
- Environmental Toxicity : The target compound is classified as acutely toxic to aquatic life (H401), unlike its oxygen-bridged analogs, which lack such warnings .
Méthodes De Préparation
Classical Synthetic Routes
The synthesis of this compound typically follows multi-step organic transformations involving:
- Cyclization of appropriate precursors such as substituted diphenylamines or benzylamines with aldehydes or acid derivatives to form the azocine ring system.
- Oxidation and reduction steps to adjust the oxidation state of the nitrogen and ring saturation.
A historical method described in the literature involves the preparation of substituted 5,11-dihydrodibenz[b,e]azepin-6-one derivatives by literature procedures (Schmutz et al., 1965), followed by reduction to the tetrahydroazocinone.
Acid-Catalyzed Cyclization
A more recent and efficient approach involves:
- Reacting 2-allyl-N-benzyl-4-halogenated anilines (e.g., fluoro or chloro derivatives) with concentrated sulfuric acid (98%) . This reaction concurrently produces halogeno-substituted 11-ethyl-6,11-dihydrodibenzo[b,e]azepines and 11-methyl-5,6,11,12-tetrahydrodibenzo[b,f]azocines in approximately 2:1 molar ratios.
- Subsequent acetylation or further functionalization can yield N-acetyl derivatives or other functionalized azocine compounds.
This method is notable for its concurrent formation of related azepine and azocine ring systems, enabling selective isolation of the tetrahydroazocinone.
Reduction and Alkylation Pathways
For related azocinium salts (hydrochlorides), a common synthetic sequence includes:
- Reduction of 11,12-dihydrodibenzo[b,f]azocin-6(5H)-one with lithium aluminum hydride (LiAlH4) to yield the tetrahydrodibenzazocine intermediate.
- Subsequent alkylation with bromochloropropane under microwave conditions to form the hydrochloride salt.
Though this method is described for the azocinium chloride salt, the initial reduction step is relevant for preparing the tetrahydroazocinone core.
Reaction Conditions and Optimization
Optimization of these steps typically involves controlling temperature, solvent dryness, and reaction time to maximize yield and purity. For example, anhydrous and inert atmosphere conditions prevent hydrolysis during reduction.
Analytical and Structural Confirmation
- X-ray crystallography confirms the tricyclic azocine framework and ring conformations (boat-boat or twist-boat).
- NMR spectroscopy (¹H, ¹³C) elucidates aromatic and aliphatic proton environments, confirming ring saturation and substituent positions.
- Mass spectrometry (HRMS) verifies molecular weight and isotopic patterns.
- Melting point and refractive index measurements support purity assessment.
Summary Table of Key Preparation Methods
Research Findings and Notes
- The concurrent synthesis of azepine and azocine derivatives via acid treatment of allyl-substituted anilines provides a versatile route to functionalized azocine compounds, important for bioactive molecule development.
- Reduction with LiAlH4 is a key step in converting the ketone form to more reactive intermediates for further functionalization or salt formation.
- Structural studies reveal that the azocine ring adopts boat-boat conformations , influencing reactivity and biological activity.
- Optimization of reaction parameters such as solvent polarity, temperature, and catalyst presence can significantly affect product distribution and yield, as shown in factorial design experiments in related azocine syntheses.
Q & A
Q. What are the established synthetic routes for 5,6,11,12-tetrahydrodibenz[b,f]azocin-6-one, and how can reaction conditions be optimized?
The synthesis typically involves cyclization strategies, such as the formation of diazocine intermediates followed by selective oxidation or functionalization. For example, Mahon et al. (2007) demonstrated the use of methano strap-modified Tröger’s base analogs, where controlled acid catalysis and temperature gradients (e.g., 110°C) are critical for regioselectivity . Optimization requires monitoring reaction kinetics via HPLC or NMR to identify side products (e.g., over-oxidized derivatives) and adjusting solvent polarity (e.g., dichloromethane vs. toluene) to stabilize intermediates .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- X-ray crystallography resolves conformational details, such as the boat-chair configuration of the azocine ring, as shown in studies by Faroughi et al. (2006) .
- NMR spectroscopy (¹H/¹³C) identifies proton environments, particularly the deshielded carbonyl group (δ ~170 ppm) and aromatic protons (δ 6.5–7.8 ppm) .
- Mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate purity .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation. The compound is stable as a crystalline solid but degrades in solution over time, forming carbon monoxide or dioxide when exposed to oxidizers .
- Safety : Use fume hoods and personal protective equipment (PPE) due to potential respiratory irritation. Avoid contact with strong acids/bases, which may induce ring-opening reactions .
Q. What theoretical frameworks guide the design of synthetic pathways for this compound?
Research is often anchored in supramolecular chemistry (e.g., host-guest interactions) or conformational analysis (e.g., strain minimization in bicyclic systems). For instance, Crossley et al. (1995) linked synthetic routes to Tröger’s base analogs, leveraging stereoelectronic effects to direct reactivity . Computational models (DFT) may predict transition states to refine reaction mechanisms .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity profiles of this compound?
Discrepancies often arise from divergent reaction conditions or impurities. For example:
- Byproduct formation : Mederski et al. (2003) observed competing [1,5]-hydride shifts in similar azocines under acidic conditions, leading to regioisomers . Mitigate this by using deuterated solvents to track proton migration via in-situ NMR.
- Catalyst effects : Transition-metal catalysts (e.g., Pd/C) may alter pathways; compare yields under homogeneous (e.g., Wilkinson’s catalyst) vs. heterogeneous conditions .
Q. What role can computational chemistry play in predicting novel derivatives or reaction outcomes?
- Molecular dynamics simulations (e.g., COMSOL Multiphysics) model solvent effects on reaction trajectories .
- Density Functional Theory (DFT) calculates activation energies for key steps, such as cyclization barriers, to prioritize synthetic routes .
- Machine learning (AI-driven platforms) can screen substituent libraries for enhanced bioactivity or stability, as demonstrated in recent smart laboratory frameworks .
Q. How do structural analogs (e.g., dibenzothiepinones) inform mechanistic studies of this compound?
Comparative studies with dibenz[b,e]thiepin-11(6H)-one reveal:
- Electronic differences : Sulfur vs. nitrogen heteroatoms alter π-conjugation, affecting redox potentials (e.g., thiepinones show higher electrophilicity) .
- Crystallographic trends : Analogous boat-chair conformations in azocines vs. planar thiepinone rings highlight steric influences on reactivity .
Q. What methodologies address challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral chromatography : Use Pirkle-type columns to separate enantiomers post-synthesis .
- Asymmetric catalysis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclization to enforce stereocontrol .
- Process intensification : Microreactor systems improve heat/mass transfer, reducing side reactions during scale-up .
Key Considerations for Experimental Design
- Factorial design : Use 2³ factorial experiments to test variables (temperature, catalyst loading, solvent) and identify optimal conditions .
- Theoretical grounding : Align hypotheses with frameworks like Baldwin’s rules for cyclization or frontier molecular orbital (FMO) theory for pericyclic reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
